molecular formula C16H10F3NO4 B2684622 [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate CAS No. 1203202-52-1

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate

Cat. No. B2684622
CAS RN: 1203202-52-1
M. Wt: 337.254
InChI Key: AHHVQSWOUMAVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate” is a complex organic molecule that contains several functional groups, including a furan ring, an oxazole ring, a trifluoromethyl group, and a benzoate ester .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds such as 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H- [1,2,4]- triazole-3-thiol have been synthesized from furan-2-carboxylic acid hydrazide .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, an oxazole ring, a trifluoromethyl group, and a benzoate ester .

Scientific Research Applications

Synthesis and Structural Analyses

  • Synthesis and Tautomerism: 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]- triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide, highlighting the chemical synthesis and structural aspects of furan derivatives (M. Koparır, A. Çetin, A. Cansiz, 2005).

Reactivity and Catalysis

  • Furan Diels-Alder Reaction: Investigation into the unusual furan Diels-Alder reaction using difluorinated alkenoate and furan shows insights into the reactivity and catalytic processes involving furan compounds (G. A. Griffith et al., 2006).

Spectral Analyses and Structural Properties

  • Click Synthesis and Spectral Analyses: Research on the synthesis and spectral properties of 1,4,5-trisubstituted 1,2,3-triazoles, providing information on the molecular structure and reactivity of furan-related compounds (M. N. Ahmed et al., 2016).

Synthesis of Derivatives and Reaction Mechanisms

  • Synthesis of Furan Derivatives

    Research on the synthesis of furan derivatives from diphenyl(phenylethynyl)selenonium salts highlights the process of creating derivatives and understanding their reaction mechanisms (T. Kataoka et al., 1998).

  • Synthesis of Insensitive Energetic Materials

    Studies on the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan demonstrate applications in creating insensitive energetic materials, offering insights into the use of furan derivatives in specialized materials (Qiong Yu et al., 2017).

Synthesis Processes and Pharmaceutical Applications

  • Efficient Synthesis Process

    The synthesis of 2,5-disubstituted furan derivatives showcases an efficient synthesis method, which is crucial in the pharmaceutical and chemical industries (A. Palmieri et al., 2010).

  • Cytotoxic Activity Evaluation

    A study on the synthesis and evaluation of cytotoxic activity of 1-(trifluoromethylsulfonamido)propan-2-yl benzoates provides insights into potential pharmaceutical applications of furan derivatives (Omar Gómez-García et al., 2017).

Biomass Conversion and Environmental Applications

  • Biomass-Derived Furan Synthesis

    Research on the synthesis of benzoic acid from biomass-derived furan and acrylic acid offers insights into sustainable and environmentally friendly chemical processes (Eyas Mahmoud et al., 2015).

  • Hydrogen Bonding Influence on Epoxy Resins

    A study on biobased epoxy resins derived from furan highlights the influence of hydrogen bonding on the properties of these materials, relevant to industrial and engineering applications (Xiaobin Shen et al., 2017).

Future Directions

The future directions for research on this compound could include elucidating its synthesis pathway, characterizing its physical and chemical properties, studying its reactivity, and investigating its potential biological activities .

properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO4/c17-16(18,19)11-5-3-10(4-6-11)15(21)23-9-12-8-14(24-20-12)13-2-1-7-22-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHVQSWOUMAVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.